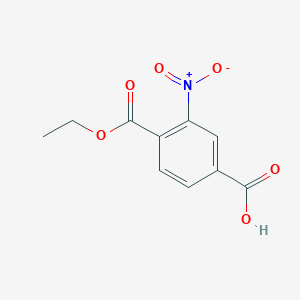

4-(Ethoxycarbonyl)-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)7-4-3-6(9(12)13)5-8(7)11(15)16/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZDDBVIFBHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615513 | |

| Record name | 4-(Ethoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-40-6 | |

| Record name | 4-(Ethoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Routes to 4-(Ethoxycarbonyl)-3-nitrobenzoic Acid

The direct synthesis of this compound typically involves a two-step process: the esterification of a nitro-substituted benzoic acid or the nitration of an ethoxycarbonyl-substituted benzoic acid.

Esterification Reactions for Carboxylic Acid Functionality

One common approach is the Fischer esterification of 3-nitro-p-toluic acid. This acid-catalyzed reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding ethyl ester. The reaction is an equilibrium process, and to drive it towards the product, excess ethanol is often used, or water is removed as it is formed. truman.edugoogle.com

A study on the esterification of p-hydroxybenzoic acid and p-nitrobenzoic acid with paracetamol highlights the versatility of esterification reactions in synthesizing various ester compounds. iajpr.com

Nitration Reactions for Substituted Benzoic Acid Derivatives

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The nitration of methyl benzoate (B1203000), for instance, is a well-established laboratory procedure that demonstrates the directing effects of substituents on the benzene (B151609) ring. orgsyn.orgaiinmr.commnstate.eduyoutube.com In this reaction, methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid. The ester group is a deactivating, meta-directing group, leading to the formation of methyl 3-nitrobenzoate. orgsyn.org

This principle can be applied to the synthesis of this compound. Starting with ethyl 4-methylbenzoate, nitration would be expected to introduce a nitro group at the 3-position, ortho to the methyl group and meta to the ethoxycarbonyl group, due to the directing effects of both substituents. Subsequent oxidation of the methyl group would then yield the desired carboxylic acid.

Precursor Chemistry and Upstream Synthesis of Key Intermediates

The synthesis of this compound often relies on the availability of key precursors, such as halogenated nitrobenzoic acids and nitrobenzoyl halides.

Synthesis of Halogenated Nitrobenzoic Acid Precursors (e.g., 4-fluoro-3-nitrobenzoic acid)

Halogenated nitrobenzoic acids are versatile intermediates in organic synthesis. For instance, 4-fluoro-3-nitrobenzoic acid can serve as a precursor for synthesizing benzimidazoles and benzoselenazoles. ossila.com Its synthesis is typically achieved through the nitration of 4-fluorobenzoic acid. chemicalbook.comprepchem.com This reaction is usually carried out using a nitrating mixture of potassium nitrate (B79036) in concentrated sulfuric acid or nitric acid in concentrated sulfuric acid. chemicalbook.comprepchem.com

Similarly, 4-chloro-3-nitrobenzoic acid is an important intermediate for pharmaceuticals like the BRAF inhibitor Dabrafenib. guidechem.com It can be synthesized by the nitration of p-chlorobenzoic acid using various nitrating agents, including a mixture of sulfuric and nitric acid or concentrated nitric acid alone. guidechem.com An alternative route involves the oxidation of 4-chloro-3-nitrotoluene. guidechem.com

| Precursor | Starting Material | Reagents | Yield | Reference |

| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | Potassium nitrate, Sulfuric acid | 90% | chemicalbook.com |

| 4-Fluoro-3-nitrobenzoic acid | p-Fluoro-benzoic acid | Nitric acid, Sulfuric acid | - | prepchem.com |

| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Sulfuric acid, Nitric acid | >97% | guidechem.com |

| 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-nitrotoluene | Potassium permanganate | 91% | guidechem.com |

Synthetic Strategies for Related Nitrobenzoyl Halides (e.g., 4-nitrobenzoyl chloride)

Nitrobenzoyl halides are reactive intermediates that can be readily converted into esters, amides, and other carboxylic acid derivatives. 4-Nitrobenzoyl chloride is commonly prepared from 4-nitrobenzoic acid. tandfonline.comprepchem.com The reaction can be effected using thionyl chloride or phosphorus pentachloride. tandfonline.comprepchem.com While thionyl chloride is a convenient reagent for converting many carboxylic acids to their corresponding acid chlorides, for aromatic acids with electron-withdrawing para substituents like 4-nitrobenzoic acid, phosphorus pentachloride has been traditionally used. tandfonline.com However, refluxing 4-nitrobenzoic acid with an excess of thionyl chloride can also provide the acid chloride in near-quantitative yield. tandfonline.com

Once formed, 4-nitrobenzoyl chloride can be used in esterification reactions. For example, its reaction with alcohols like ethanol, 1-propanol, or 2-propanol under reflux conditions yields the corresponding alkyl 4-nitrobenzoates. rsc.org

| Product | Starting Material | Reagent | Yield | Reference |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoic acid | Phosphorus pentachloride | 90% | prepchem.com |

| 4-Nitrobenzoyl chloride | p-Nitrobenzoic acid | Thionyl chloride | Near quantitative | tandfonline.com |

Advanced Synthetic Approaches to this compound Scaffolds and Analogs

Advanced synthetic strategies often focus on the development of novel analogs and the efficient construction of complex molecular scaffolds. While specific advanced methods for this compound are not extensively detailed in the provided search results, the synthesis of related structures provides insight into potential approaches.

For instance, the synthesis of diffractaic acid analogs involves multi-step sequences that could be adapted for the synthesis of substituted nitrobenzoic acid derivatives. nih.gov These methods include selective methylation, esterification, and coupling reactions to build complex molecular architectures.

Furthermore, the principles of combinatorial chemistry and solid-phase synthesis, which have been applied to the preparation of libraries of benzimidazoles from precursors like 4-fluoro-3-nitrobenzoic acid, could potentially be employed for the parallel synthesis of a range of this compound analogs.

Palladium-Catalyzed Coupling Reactions for Aryl-Substituted Nitrobenzoic Acids

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl-substituted molecules. While traditionally reliant on aryl halides and triflates, recent advancements have demonstrated the utility of nitroarenes as viable coupling partners. This development is significant as nitroaromatics are often readily accessible through nitration of the parent arenes.

The Mizoroki-Heck reaction , which involves the coupling of an aryl halide or triflate with an alkene, has been extended to include nitroarenes. wikipedia.orgmychemblog.com This reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-nitro bond. organic-chemistry.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the palladium catalyst. mychemblog.com The reaction conditions are known to tolerate a variety of functional groups on the alkene component, including esters and carboxylic acids. mychemblog.com

Similarly, the Suzuki-Miyaura coupling offers a versatile method for the synthesis of biaryls by coupling an organoboron reagent with an aryl halide or triflate. libretexts.org The scope of this reaction has also been expanded to include nitroarenes as the electrophilic partner. organic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base for the transmetalation step. libretexts.org Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the palladium(0) catalyst across the Ar–NO2 bond, followed by transmetalation with the organoboron species and reductive elimination to form the biaryl product. organic-chemistry.org The choice of ligand for the palladium catalyst has been shown to be crucial for the successful coupling of nitroarenes. mdpi.com A range of nitroarenes and arylboronic acids, including those with electron-donating and electron-withdrawing groups, have been successfully coupled using this methodology. organic-chemistry.orgsemanticscholar.org

While specific examples detailing the use of this compound in these reactions are not prevalent in the searched literature, the established reactivity of other nitroarenes suggests its potential as a substrate in both Mizoroki-Heck and Suzuki-Miyaura coupling reactions to generate a variety of aryl-substituted derivatives.

Multicomponent Reaction Strategies Incorporating Nitrobenzoic Acid Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. sciepub.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the rapid generation of molecular diversity. wikipedia.orgwikipedia.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.org The reaction is believed to proceed through a concerted mechanism in apolar solvents, involving a trimolecular interaction between the reactants. wikipedia.org In polar solvents, an ionic mechanism involving the formation of a nitrilium ion intermediate is proposed. wikipedia.org The reaction is known to tolerate a wide range of functional groups. While the direct use of this compound was not found in the searched literature, various benzoic acid derivatives, including those with nitro substituents on the aromatic ring, have been successfully employed as the carboxylic acid component in Passerini reactions. walisongo.ac.id

The Ugi four-component reaction (U-4CR) is another prominent isocyanide-based MCR, which combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to yield a bis-amide. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, or in protic solvents such as methanol (B129727). wikipedia.org The proposed mechanism involves the initial formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, subsequent attack by the carboxylate anion, and a final Mumm rearrangement to give the stable bis-amide product. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents, making it a valuable tool in combinatorial chemistry and drug discovery. organic-chemistry.org As with the Passerini reaction, the general applicability of the Ugi reaction to a broad range of carboxylic acids suggests that this compound could serve as a suitable acidic component in such transformations.

Chemoselective Functionalization of Related Nitroaromatic Esters

The presence of multiple functional groups in molecules like this compound necessitates the use of chemoselective reactions to modify one functional group while leaving others intact. A key transformation for nitroaromatic esters is the selective reduction of the nitro group to an amine, which is a versatile functional group for further synthetic elaborations.

The reduction of a nitro group in the presence of an ester can be challenging as many reducing agents can also reduce the ester functionality. However, several methods have been developed to achieve this chemoselectively. Traditional methods for nitroarene reduction include catalytic hydrogenation and metal-mediated reductions, which are often compatible with ester groups. mdpi.com

More recently, methodologies employing sodium borohydride (B1222165) (NaBH4) in combination with transition metal salts have been shown to be highly effective for the selective reduction of nitro groups in nitroaromatic esters. While NaBH4 alone is generally not effective for reducing nitro compounds, its reactivity can be modulated by the addition of catalysts. For example, the NaBH4/Ni(OAc)2·4H2O system in a mixture of acetonitrile (B52724) and water has been shown to reduce a variety of nitro compounds to their corresponding amines in high yields, while being compatible with carboxylic acid groups. organic-chemistry.org

The table below summarizes the findings for the chemoselective reduction of various nitroaromatic esters to their corresponding anilines, demonstrating the viability of such transformations.

| Nitroaromatic Ester Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-nitrobenzoate (B1230335) | NaBH4/Ni(OAc)2·4H2O | CH3CN/H2O | Room Temp | 0.5 | Methyl 4-aminobenzoate | 96 |

| Ethyl 3-nitrobenzoate | NaBH4/Ni(OAc)2·4H2O | CH3CN/H2O | Room Temp | 0.5 | Ethyl 3-aminobenzoate | 95 |

| Methyl 2-nitrobenzoate | NaBH4/Ni(OAc)2·4H2O | CH3CN/H2O | Room Temp | 0.33 | Methyl 2-aminobenzoate | 98 |

| 2-Nitrobenzoic acid | NaBH4/Ni(OAc)2·4H2O | CH3CN/H2O | Room Temp | 1 | Anthranilic acid | 94 |

These examples highlight the potential for the selective transformation of the nitro group in this compound, which would yield the corresponding aminobenzoic acid derivative, a valuable building block for further synthesis.

Spectroscopic and Structural Elucidation in Academic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets or distinct doublets and singlets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro, carboxylic acid, and ethoxycarbonyl groups. The ethyl group of the ester would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

Carbon-13 (¹³C) NMR Spectral Analysis

In a ¹³C NMR spectrum, each unique carbon atom in this compound would generate a separate signal. The carbonyl carbons of the carboxylic acid and the ester would be found at the most downfield positions. The carbons of the aromatic ring would appear in the typical aromatic region, with their specific shifts dictated by the attached functional groups. The methylene and methyl carbons of the ethyl group would be observed in the upfield, aliphatic region of the spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Key signals would include a very broad O-H stretch from the carboxylic acid, a C=O stretching band for the carboxylic acid, and another distinct C=O stretching band for the ester. Additionally, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be prominent. C-O stretching for the ester and carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic ring and the ethyl group, would also be present.

Raman Spectroscopy Techniques

Raman spectroscopy would provide complementary information to FTIR. The symmetric stretching of the nitro group typically gives a very strong Raman signal. Aromatic ring vibrations would also be clearly visible. While the C=O stretching bands are observable in Raman, they are generally weaker than in the FTIR spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. A high-resolution mass spectrum would provide the exact mass of the this compound molecule, allowing for the confirmation of its chemical formula. The fragmentation pattern would likely show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃), the entire ethoxycarbonyl group (-COOCH₂CH₃), the carboxylic acid group (-COOH), and the nitro group (-NO₂), which would help to corroborate the proposed structure.

Without access to peer-reviewed experimental data, any further detailed analysis or presentation of data tables would be speculative and would not meet the standards of a scientifically accurate article.

X-ray Crystallography and Solid-State Structural Characterization

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on closely related substituted and nitrobenzoic acids provides a robust framework for understanding its likely structural characteristics. By examining these analogues, we can infer the probable conformations, hydrogen bonding motifs, and packing arrangements.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to numerous benzoic acid derivatives, revealing key structural parameters. For instance, the crystal structures of polymorphs of para-aminobenzoic acid (pABA) have been well-characterized. Both the α and β forms of pABA crystallize in the monoclinic space group P2₁/n, though they exhibit distinct crystal chemistries. nih.gov Similarly, studies on various salts of 4-nitrobenzoic acid have provided detailed crystallographic data, highlighting how different counter-ions influence the crystal lattice. researchgate.net

A detailed investigation of 2-nitrobenzoic acid provides valuable insight into the steric and electronic effects of an ortho-nitro group. nih.govacs.org The analysis of these related structures allows for the compilation of typical crystallographic data, which serves as a predictive model for this compound.

| Compound | Crystal System | Space Group | Z' | Reference |

|---|---|---|---|---|

| α-p-Aminobenzoic acid | Monoclinic | P2₁/n | 2 | core.ac.uk |

| β-p-Aminobenzoic acid | Monoclinic | P2₁/n | - | nih.gov |

| γ-p-Aminobenzoic acid | Orthorhombic | Pna2₁ | 2 | core.ac.uk |

| 2-Hydroxyethylammonium 4-nitrobenzoate (B1230335) | Monoclinic | P2₁/c | - | researchgate.net |

| 3-(Azidomethyl)benzoic acid (Polymorph A) | Monoclinic | P2₁/c | - | nih.gov |

The crystal packing of substituted benzoic acids is predominantly directed by strong hydrogen bonds. The most common and robust supramolecular synthon is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. uky.eduul.ie This dimerization is a powerful organizing force and is observed in the vast majority of crystalline benzoic acid derivatives. acs.org

Beyond this primary interaction, the substituents on the benzene ring dictate the finer details of the three-dimensional architecture. In nitro-substituted compounds, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This can lead to the formation of weaker C-H···O interactions, which help to consolidate the crystal packing. In amine-substituted analogues like p-aminobenzoic acid, N-H···O hydrogen bonds provide additional stability, linking the primary dimers into tapes or sheets. core.ac.uk

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic) | O=C (Carboxylic) | 2.6 - 2.7 | Primary dimer formation |

| Hydrogen Bond | N-H (Amine) | O=C, O-N-O | 2.9 - 3.3 | Links dimers into extended networks |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | O=C, O-N-O | > 3.0 | Stabilizes 3D packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to packing efficiency |

The substituents on the benzene ring of benzoic acid derivatives are often not coplanar with the ring itself. Steric hindrance between adjacent groups forces them to rotate out of the plane to achieve a lower energy conformation. This is particularly relevant for ortho-substituted compounds. In 2-nitrobenzoic acid, for example, steric repulsion between the carboxylic acid and nitro groups prevents them from being simultaneously coplanar with the benzene ring. researchgate.net Consequently, both groups are twisted with respect to the ring, with the nitro group typically showing a more significant out-of-plane torsion. researchgate.net

For this compound, the adjacent nitro and ethoxycarbonyl groups would experience similar steric pressure. The conformation of the molecule in the solid state would be defined by several key torsion angles:

The angle of the carboxylic acid group relative to the plane of the benzene ring.

The angle of the nitro group relative to the plane of the benzene ring.

The angles defining the orientation of the ethoxycarbonyl group (C-C-O-C and C-O-C-C).

Computational studies on related molecules, such as 3-methyl-2-(phenylamino)benzoic acids, have been used to perform conformational scans, mapping the potential energy surface as a function of key torsion angles to understand the origins of polymorphism. uky.edu Such analyses reveal the energetic barriers to rotation and identify the most stable conformers, which are likely to be observed in the crystalline state.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a widespread phenomenon among organic molecules, including substituted benzoic acids. uky.eduacs.org Different polymorphs can have significantly different physical properties. The existence of polymorphism is often rooted in conformational flexibility; a molecule that can adopt multiple low-energy conformations may pack in different ways to form different crystal lattices. nih.govrsc.org

The study of p-aminobenzoic acid (pABA) is a classic example, with at least four known polymorphic forms (α, β, γ, δ). core.ac.uk The α-form is kinetically favored and typically crystallizes first, while the β-form is thermodynamically more stable at lower temperatures. ul.iediva-portal.org The crystallization of a specific polymorph can be highly dependent on experimental conditions such as the choice of solvent, cooling rate, and supersaturation. ul.iemanchester.ac.uk

Given that conformational flexibility is expected in this compound due to the rotatable substituent groups, it is a strong candidate for exhibiting polymorphism. The specific functional groups and their substitution pattern are key determinants in whether multiple crystalline forms can be readily accessed. uky.edu Experimental screening using various crystallization conditions would be necessary to discover and characterize potential polymorphs of this compound.

Computational and Theoretical Investigations of this compound

Computational and theoretical chemistry provides powerful tools to investigate the molecular properties and reactivity of chemical compounds. While specific computational studies on this compound are not extensively available in publicly accessible literature, the principles and methodologies can be understood by examining research on analogous nitrobenzoic acid derivatives. This article outlines the key computational investigations that are applied to understand the electronic structure, reactivity, and intermolecular interactions of this compound, drawing parallels from studies on similar molecules.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. It is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid have utilized DFT with the B3LYP/6-311++G basis set to compute these parameters. Such an analysis for 4-(Ethoxycarbonyl)-3-nitrobenzoic acid would provide a detailed picture of its geometry.

Furthermore, DFT is used to predict the vibrational modes of a molecule, which correspond to the frequencies of infrared (IR) and Raman spectra. Theoretical calculations of vibrational spectra for related molecules have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions.

Illustrative Data for a Related Compound: 4-methyl-3-nitrobenzoic acid

Table 1: Selected Optimized Geometrical Parameters for 4-methyl-3-nitrobenzoic acid (Illustrative) This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (ring) | 1.38 - 1.40 |

| C-N | ~1.47 |

| N-O | 1.22 - 1.23 |

| C-C (carboxyl) | ~1.50 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-H | ~0.97 |

| ∠C-N-O | ~117-118 |

| ∠O-N-O | ~124 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. actascientific.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character. FMO analysis can elucidate the pathways of intramolecular charge transfer, which is critical for understanding the optical and electronic properties of the molecule.

Illustrative Data for a Related Compound: 4-(carboxyamino)-benzoic acid

Table 2: Frontier Molecular Orbital Energies for 4-(carboxyamino)-benzoic acid (Illustrative) This data is for a related compound and is intended to be illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -1.82 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. actascientific.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In nitrobenzoic acid derivatives, these regions are typically located around the oxygen atoms of the nitro and carboxyl groups.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxyl group is a common site of positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides insights into intermolecular interactions, particularly hydrogen bonding. actascientific.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govdergipark.org.tr QSAR models are developed by correlating molecular descriptors with experimental data.

For nitroaromatic compounds, QSAR studies have been used to predict properties like toxicity. nih.gov Molecular descriptors can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific structural features.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures a compound's hydrophobicity.

By developing a QSAR model for a class of compounds including this compound, it would be possible to predict its activity based on its calculated descriptors.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps in determining the feasibility of a proposed reaction pathway and identifying the rate-determining step.

For reactions involving nitrobenzoic acids, such as esterification or amidation, computational studies can model the movement of atoms and changes in electronic structure throughout the reaction. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Supramolecular Interaction Studies (e.g., Hydrogen Bonding, Dipole-Dipole Interactions)

Supramolecular chemistry focuses on the non-covalent interactions between molecules. For this compound, hydrogen bonding is a particularly important interaction. The carboxylic acid group can act as both a hydrogen bond donor (the -OH group) and an acceptor (the C=O group). The nitro and ethoxycarbonyl groups also contain potential hydrogen bond acceptors (the oxygen atoms).

Computational studies can predict the geometry and strength of these interactions. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers. researchgate.net Computational analysis can explore the stability of such dimers and other potential supramolecular assemblies. Understanding these interactions is crucial for predicting crystal packing and the physical properties of the material. researchgate.net In some ortho-substituted nitrobenzoic acids, intramolecular hydrogen bonding can occur, although intermolecular bonding is often favored. quora.comstackexchange.comquora.comstackexchange.com

Chemical Reactivity and Reaction Mechanisms

Ester Hydrolysis and Transesterification Reactions of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) in 4-(ethoxycarbonyl)-3-nitrobenzoic acid is a typical ester and, as such, is susceptible to hydrolysis and transesterification reactions. These reactions are fundamental transformations that target the ester functionality without affecting the other groups on the aromatic ring under controlled conditions.

Ester Hydrolysis: Hydrolysis of the ethoxycarbonyl group converts it into a carboxylic acid, yielding 3-nitroterephthalic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. This process is reversible, and its equilibrium position is dictated by the concentration of water. masterorganicchemistry.com To drive the reaction to completion, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the dicarboxylic acid product.

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of the corresponding methyl ester. The reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol reactant (e.g., methanol) is often used in large excess, frequently as the solvent.

These reactions are summarized in the table below:

| Reaction Type | Reagents | Product | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3-Nitroterephthalic acid | Heat |

| Base-Promoted Hydrolysis | NaOH or KOH, then H₃O⁺ | 3-Nitroterephthalic acid | Heat |

| Transesterification | R'OH, H⁺ or base catalyst | 4-(Alkoxycarbonyl)-3-nitrobenzoic acid | Excess R'OH, Heat |

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂) is a pivotal transformation in organic synthesis, as it provides a route to aromatic amines which are versatile intermediates. researchgate.net A wide array of reagents can accomplish this transformation for this compound, yielding 3-amino-4-(ethoxycarbonyl)benzoic acid. researchgate.netwikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is often carried out under mild conditions and produces water as the only byproduct.

Metal-Acid Systems: The reduction can be effectively carried out using metals in an acidic medium. wikipedia.org Classic examples include iron (Fe) in acetic acid or with hydrochloric acid (HCl), and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are robust and widely used, though they require stoichiometric amounts of metal and can involve more complex workup procedures.

Other Reducing Agents: A variety of other reagents can be employed, such as sodium hydrosulfite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) acetate. orientjchem.orgjsynthchem.com These methods can offer different levels of chemoselectivity. For example, certain protocols allow for the reduction of the nitro group without affecting other reducible functionalities. orientjchem.orgorganic-chemistry.org

The following table presents a summary of common reduction methods:

| Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | 3-Amino-4-(ethoxycarbonyl)benzoic acid | Clean, high yield, water as byproduct. wikipedia.org |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | 3-Amino-4-(ethoxycarbonyl)benzoic acid | Cost-effective, widely used. wikipedia.org |

| Sodium Borohydride System | NaBH₄, Ni(OAc)₂·4H₂O | 3-Amino-4-(ethoxycarbonyl)benzoic acid | Mild conditions, rapid reaction. orientjchem.org |

| Sodium Hydrosulfite | Na₂S₂O₄ | 3-Amino-4-(ethoxycarbonyl)benzoic acid | Useful for selective reductions. wikipedia.org |

Carboxylic Acid Functional Group Transformations (e.g., amide, ester, acid chloride formation)

The carboxylic acid group (-COOH) of this compound is a versatile functional handle that can be converted into a variety of derivatives, including acid chlorides, esters, and amides. rsc.org These transformations typically proceed via nucleophilic acyl substitution. libretexts.org

Acid Chloride Formation: The carboxylic acid can be converted into the more reactive 4-(ethoxycarbonyl)-3-nitrobenzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This acid chloride is a valuable intermediate for the synthesis of esters and amides, as it is much more reactive towards nucleophiles than the parent carboxylic acid. chemicalbook.commerckmillipore.com

Ester Formation (Esterification): While the molecule already contains an ester group, the carboxylic acid moiety can be esterified. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (like H₂SO₄). researchgate.nettruman.edu This is an equilibrium-controlled reaction, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.orgkhanacademy.org This direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org A more common and milder approach involves first converting the carboxylic acid to a more reactive species, such as an acid chloride or using a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), before adding the amine. libretexts.orgorganic-chemistry.org

A summary of these transformations is provided below:

| Transformation | Reagents | Intermediate/Product |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 4-(Ethoxycarbonyl)-3-nitrobenzoyl chloride |

| Esterification | R'OH, H⁺ (catalyst) | Diester of 3-nitroterephthalic acid |

| Amide Formation (via acid chloride) | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-4-(ethoxycarbonyl)-3-nitrobenzamide |

| Amide Formation (direct) | R'R''NH, Heat | N,N-Disubstituted-4-(ethoxycarbonyl)-3-nitrobenzamide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two strong electron-withdrawing groups: the nitro group (-NO₂) and the ethoxycarbonyl group (-COOEt), which is ortho to a carboxylic acid. Both of these groups are deactivating and meta-directing for electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu

Electrophilic Aromatic Substitution (SEAr): The deactivating nature of the nitro and carboxyl/ester groups significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than benzene itself. msu.edu Any potential electrophilic attack would be directed to the positions meta to both existing substituents. In this molecule, the C5 position is meta to the ethoxycarbonyl group and ortho to the nitro group, while the C6 position is meta to the nitro group and ortho to the carboxylic acid. The C2 position is meta to the carboxylic acid and ortho to the nitro group. Due to the strong deactivation, forcing conditions would be required for reactions like nitration, halogenation, or sulfonation, and yields are expected to be low. msu.edu

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). youtube.com This reaction involves the attack of a strong nucleophile (e.g., alkoxides, amines) on the ring, leading to the displacement of a leaving group. While this compound does not have a conventional leaving group like a halogen, SNAr reactions are most favorable when the leaving group is positioned ortho or para to a strong electron-withdrawing group. The nitro group at C3 can facilitate nucleophilic attack at the C2 and C4 positions, but without a suitable leaving group at these positions, this reaction is not straightforward for the parent molecule. However, derivatives containing a leaving group (e.g., a halogen) at these positions would be highly susceptible to SNAr.

Cyclization Reactions and Heterocycle Formation Involving this compound Intermediates

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The key strategy often involves the chemical modification of the nitro and carboxylic acid/ester functional groups, followed by an intramolecular cyclization reaction.

A common synthetic route involves the reduction of the nitro group to an amine, yielding 3-amino-4-(ethoxycarbonyl)benzoic acid. This ortho-amino-ester derivative is primed for cyclization. For example, this intermediate can be used to synthesize substituted quinolones or other fused heterocyclic systems. The formation of heterocyclic products often involves the reaction of the newly formed amine with the adjacent ester or carboxylic acid group, or with an external reagent that bridges the two functionalities.

For instance, the reduction of the nitro group followed by reaction with a suitable one-carbon electrophile can lead to the formation of a benzoxazinone (B8607429) ring system. Similarly, transformation of the carboxylic acid to an amide, followed by reduction of the nitro group, can set the stage for an intramolecular condensation to form a seven-membered benzodiazepine (B76468) ring system, depending on the specific reactants and conditions employed.

The general accepted mechanism for many of these cyclizations involves the initial reduction of the nitroaromatic compound, which can proceed through a nitrene intermediate under certain conditions, leading to insertion and ring formation. researchgate.net

Synthesis and Research Applications of Derivatives and Analogs

Nitrobenzoic Acid Derivatives in Medicinal Chemistry Research (Focus on Synthetic Pathways)

Nitrobenzoic acid and its ester analogs are pivotal starting materials in the synthesis of various nitrogen-containing heterocyclic systems. The nitro group, often serving as a precursor to an amino group, directs the regioselectivity of certain reactions and can be a key element in the final structure's biological activity.

The benzimidazole (B57391) ring is a prominent pharmacophore found in numerous pharmaceutical agents. A common and effective strategy for its synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. semanticscholar.orgjapsonline.com Precursors related to 4-(ethoxycarbonyl)-3-nitrobenzoic acid can be strategically utilized in this process. The synthesis typically begins with the reduction of the nitro group to an amine, forming an in-situ or isolable diamine derivative which can then undergo cyclization.

One widely used method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. semanticscholar.org Variations of this method may use aldehydes, with a subsequent oxidation step, or other C1 sources like formic acid. semanticscholar.orgorganic-chemistry.org For instance, a 2-nitroaniline (B44862) derivative can be reduced using reagents like iron powder in the presence of an acid, which then cyclizes with a carboxylic acid component to yield the benzimidazole core. organic-chemistry.org

Table 1: Synthetic Methods for Benzimidazole Derivatives

| Method | Precursors | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Phillips-Ladenburg Reaction | o-Phenylenediamine, Carboxylic Acid | Mineral Acid (e.g., HCl) | 72-90% | semanticscholar.org |

| One-Pot Reduction/Cyclization | 2-Nitroamine, Formic Acid | Iron Powder, NH4Cl | High | organic-chemistry.org |

| Microwave-Assisted Synthesis | o-Phenylenediamine Dihydrochloride, Acetic Acid | Microwave Irradiation | Increased yields, reduced time | organic-chemistry.org |

These synthetic pathways demonstrate the versatility of nitrobenzoic acid precursors in constructing the benzimidazole scaffold, a foundational structure in medicinal chemistry. nih.gov

Pyrazole (B372694) derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities. The most fundamental synthetic route to the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comnih.gov Esters and acids, such as those in the this compound structure, can be transformed into the requisite 1,3-dicarbonyl synthons.

For example, a β-ketoester, which can be prepared from an ester precursor, readily reacts with hydrazine to form a pyrazolone, a key intermediate. The reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) is a classic method for preparing 3-methyl-1H-pyrazol-5(4H)-one. researchgate.net Similarly, α,β-unsaturated ketones (chalcones), which can be synthesized from aromatic aldehydes derived from benzoic acids, react with hydrazines to yield pyrazolines that can be subsequently oxidized to pyrazoles. nih.govorientjchem.org

Table 2: Selected Synthetic Routes to Pyrazole Derivatives

| Precursor Type | Co-reactant | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Hydrazone | 1,3,5-Substituted Pyrazole | mdpi.com |

| β-Ketoester | Hydrazine Hydrate | Pyrazolone | Pyrazolone Derivative | researchgate.net |

| Acetylenic Ketone | Aryl Hydrazine | - | Isomeric Pyrazole Derivatives | orientjchem.org |

The diverse methods available for pyrazole synthesis allow for the incorporation of structural motifs from related esters and acids into these valuable heterocyclic systems. mdpi.comorientjchem.org

Quinazolinones are bicyclic heterocycles recognized for their wide range of pharmacological properties. nih.gov A prevalent synthetic strategy for 4(3H)-quinazolinones starts with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.govresearchgate.net This precursor is directly accessible from 3-nitrobenzoic acid scaffolds via reduction of the nitro group.

The synthesis often proceeds through the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride, to yield a 3,1-benzoxazin-4-one. nih.gov The benzoxazinone (B8607429) is a versatile intermediate that subsequently reacts with a primary amine or hydrazine to furnish the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govnih.gov

Table 3: General Synthetic Pathway for Quinazolinone Derivatives

| Step | Starting Material | Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Reduction | 2-Nitrobenzoic Acid Derivative | e.g., H2/Pd, SnCl2 | Anthranilic Acid Derivative | - |

| 2. Acylation | Anthranilic Acid | Chloroacetyl Chloride | N-Acylanthranilic Acid | nih.gov |

| 3. Cyclization | N-Acylanthranilic Acid | Acetic Anhydride | 2-Substituted-3,1-benzoxazin-4-one |

This multi-step process highlights how the amino-nitrobenzoic acid scaffold is a critical entry point for the construction of complex, biologically relevant quinazolinone structures.

Aminobenzoic Acid Derivatives as Versatile Synthetic Intermediates

The reduction of the nitro group in this compound to an amine unlocks a vast field of synthetic possibilities. The resulting aminobenzoic acid derivatives are highly versatile building blocks in organic and medicinal chemistry. researchgate.netnih.gov Para-aminobenzoic acid (PABA), for example, is a well-known starting material for the preparation of folate and is used to create a multitude of derivatives, including esters, amides, and Schiff bases. nih.govscholarsresearchlibrary.commdpi.com

The presence of both an amino and a carboxyl group allows for selective derivatization. researchgate.net The carboxyl group can be converted to esters or amides, while the amino group can undergo acylation, alkylation, or condensation with aldehydes to form imines. scholarsresearchlibrary.commdpi.com These transformations are fundamental in creating libraries of compounds for drug discovery, as seen in the synthesis of PABA-derived Schiff bases with potential antimicrobial and cytotoxic activities. mdpi.com The ability to generate diverse functionalities from a single core structure makes aminobenzoic acid derivatives indispensable intermediates in pharmaceutical research. researchgate.netmdpi.com

Advanced Organic Intermediates Derived from the Core Structure of this compound

The unique arrangement of functional groups in this compound makes it an advanced organic intermediate itself and a precursor to other valuable chemical building blocks. The differential reactivity of the ester and carboxylic acid groups, combined with the ortho-nitro director, allows for sequential and site-selective modifications.

For instance, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for forming amides and esters. The ethyl ester provides a protecting group for one of the carboxylic functions while the other is manipulated. Furthermore, related structures like 4-fluoro-3-nitrobenzoic acid are used as critical building blocks for active pharmaceutical ingredients (APIs), including benzimidazoles, and in the synthesis of fluorescent dyes. nbinno.com The presence of multiple functional handles on the aromatic ring allows for the synthesis of complex, multi-functional molecules tailored for specific applications in materials science and pharmaceutical development. acints.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Anthranilic acid (2-Aminobenzoic acid) |

| Benzimidazole |

| Chloroacetyl chloride |

| Ethyl acetoacetate |

| Folate |

| Formic acid |

| 4-Fluoro-3-nitrobenzoic acid |

| Hydrazine |

| Hydrazine hydrate |

| o-Phenylenediamine |

| Para-aminobenzoic acid (PABA) |

| Pyrazole |

| Pyrazolone |

| Quinazolinone |

Catalysis and Reaction Development Involving Nitroaromatic Carboxylic Acids

Metal-Catalyzed Coupling Reactions for Aryl Substitution in Related Compounds

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uwindsor.ca Nitroaromatic compounds, particularly those bearing a carboxylic acid group, have emerged as viable substrates in various coupling reactions. The electron-deficient nature of the aromatic ring enhances its reactivity in certain catalytic cycles.

A notable example is the copper-catalyzed oxidative decarboxylative C-H arylation, where 2-nitrobenzoic acids are coupled with benzoxazoles. rsc.org In these reactions, the carboxylic acid is removed as carbon dioxide, and a new aryl-aryl bond is formed. Research indicates that the presence of the electron-withdrawing nitro group is crucial for facilitating the coupling process. rsc.org While 4-nitrobenzoic acid was found to be unreactive under certain conditions, suggesting that an ortho-coordinating group can be essential for decarboxylation, the general principle highlights the activation provided by the nitro substituent. rsc.org Such decarboxylative couplings are advantageous as they utilize readily available carboxylic acids as alternatives to traditional organometallic reagents, improving atom economy. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed for the synthesis of biaryl compounds from nitroaromatic precursors. Although the nitro group can sometimes interfere with catalytic cycles, methodologies have been developed to tolerate its presence, allowing for the construction of complex molecular architectures that retain this versatile functional group for subsequent transformations. researchgate.netresearchgate.net

| Reaction Type | Catalyst System | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|

| Decarboxylative C-H Arylation | Copper(I) | 2-Nitrobenzoic acids | The electron-deficient nature of the benzoic acid, enhanced by the nitro group, favors the decarboxylation and coupling steps. | rsc.org |

| Reductive Arylation | Palladium/NHC | Nitroarenes | Enables the use of nitroaromatics as both electrophilic reagents and precursors to nucleophilic partners in a one-pot synthesis of diarylamines. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligands | Nitroaryl Halides/Triflates | A standard method for C-C bond formation where the nitro group is generally tolerated, allowing for the synthesis of nitro-substituted biaryls. | researchgate.net |

Organocatalysis in Transformations of Related Nitrobenzoic Acid Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. The functional groups on nitrobenzoic acid derivatives can be activated by various organocatalytic modes. For instance, the acidity of protons alpha to a nitro group can be exploited in conjugate addition reactions.

Bifunctional organocatalysts, such as thioureas, have been effectively used in asymmetric Michael reactions involving nitro-containing compounds. beilstein-journals.org These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions. In the context of nitroaromatic derivatives, while direct use of the aromatic ring is less common, the principles apply to transformations of substituents on the ring. For example, α-nitroketones have been used as effective nucleophiles in Michael additions and acyl transfer reactions catalyzed by bifunctional thioureas. beilstein-journals.org

Furthermore, the nitro group itself can participate in cooperative catalytic systems. A unique organocatalytic system for Mukaiyama-type aldol (B89426) reactions was developed based on the cooperative action of nitro compounds and thioureas. rsc.org This demonstrates that the nitro functionality, a key feature of 4-(ethoxycarbonyl)-3-nitrobenzoic acid, can play a direct role in catalytic cycles beyond simply being an electronic modifying group.

Cooperative Catalysis in Complex Annulation Reactions Utilizing Nitroaromatic Scaffolds

Cooperative catalysis, where two distinct catalysts work in concert to enable a transformation not possible with either catalyst alone, represents a sophisticated strategy for complex molecule synthesis. ethz.ch This approach is particularly powerful for annulation reactions—processes that form a new ring. Nitroaromatic compounds can serve as key building blocks in these complex transformations.

The combination of transition metal catalysis and N-Heterocyclic Carbene (NHC) organocatalysis has been used to construct intricate heterocyclic systems. pkusz.edu.cnresearchgate.net In such a system, the NHC might generate a reactive homoenolate intermediate from an aldehyde, while a transition metal, like palladium or ruthenium, activates the other coupling partner or facilitates a key bond-forming step. pkusz.edu.cn

Nitroalkenes are well-documented participants in oxidative annulation reactions to form five-membered nitrogen heterocycles. chim.it Although these are not aromatic substrates, the underlying principle of using the nitro group's electronic properties to guide ring formation is transferable. The nitroaromatic scaffold of compounds like this compound can be envisioned as a stable core onto which complex cyclic structures are built using cooperative catalytic annulation strategies.

Development of New Synthetic Methodologies Utilizing the Compound's Functional Groups

The development of novel synthetic methods often relies on leveraging the inherent reactivity of a molecule's functional groups. This compound possesses three distinct functionalities—a nitro group, a carboxylic acid, and an ethoxycarbonyl (ester) group—each offering unique opportunities for synthetic innovation.

The Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. nih.gov Its primary utility lies in its facile reduction to an amino group. Catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction, selectively transforms the nitro group into an amine. researchgate.net This transformation is fundamental for the synthesis of a vast array of pharmaceuticals, dyes, and materials, converting the electron-withdrawing nitro group into an electron-donating amino group and providing a nucleophilic handle for further reactions like amidation or diazotization. nbinno.com The nitro group also strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), although this is less common for the nitro group itself being substituted.

The Carboxylic Acid Group: The carboxylic acid is a classic functional group with well-established reactivity. It can be readily converted into esters, amides, or acid chlorides. A key modern application is its use in decarboxylative coupling reactions, as discussed previously, where it serves as a traceless activating group for C-C bond formation. rsc.org

The Ethoxycarbonyl Group: The ester group provides another site for modification. It can be hydrolyzed to the corresponding dicarboxylic acid, offering different solubility and coordination properties. Alternatively, it can be converted to other esters via transesterification or to amides. The presence of both a carboxylic acid and an ester allows for selective manipulation. For example, the carboxylic acid can be activated and reacted while the ester remains intact, or vice versa, enabling regioselective synthesis. The synthesis of related methyl esters via Fischer esterification is a common and efficient transformation. bond.edu.au

| Functional Group | Transformation | Reagents/Catalyst | Resulting Group | Synthetic Application |

|---|---|---|---|---|

| Nitro (-NO2) | Reduction | H2, Pd/C or Rh Complex | Amino (-NH2) | Key step in synthesis of dyes, pharmaceuticals; introduces nucleophilic site. |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester (-COOR) | Protection or modification of reactivity. |

| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent | Amide (-CONR2) | Formation of peptides, polymers, and bioactive molecules. |

| Carboxylic Acid (-COOH) | Decarboxylative Coupling | Cu or Pd Catalyst | Aryl-Aryl Bond | C-C bond formation, using the carboxyl group as a leaving group. |

| Ethoxycarbonyl (-COOEt) | Hydrolysis | Base or Acid (e.g., KOH) | Carboxylic Acid (-COOH) | Unmasking a second acid group for symmetrical derivatives. |

Emerging Research Directions and Future Perspectives

The unique chemical architecture of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid, featuring ortho-positioned nitro and carboxylic acid groups alongside a para-ethoxycarbonyl group, positions it as a versatile building block for novel chemical synthesis and material science applications. Future research is poised to leverage these functionalities in increasingly sophisticated and sustainable ways.

Q & A

Basic: How can researchers optimize the synthesis of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid?

Methodological Answer:

Synthesis typically involves nitration or esterification of precursor benzoic acid derivatives. For example:

- Nitration route : Start with 4-ethoxycarbonylbenzoic acid and subject it to controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitro-group placement at the meta position .

- Esterification : React 3-nitrobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to introduce the ethoxycarbonyl group. Monitor reaction progress via TLC or HPLC to avoid over-esterification .

Critical Considerations : - Control reaction temperature to prevent byproducts like dinitro derivatives.

- Use anhydrous conditions to minimize hydrolysis of the ethoxycarbonyl group.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C3, ethoxycarbonyl at C4). Look for characteristic shifts: aromatic protons at δ 7.8–8.5 ppm, ester carbonyl at δ 165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₉NO₆: theoretical 239.04 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate steric effects of nitro and ethoxycarbonyl groups .

Basic: What safety protocols are essential for handling nitro-aromatic derivatives like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to solvent compatibility issues .

- Ventilation : Work in a fume hood to prevent inhalation of nitro compound dust or vapors.

- Storage : Store in amber glass containers under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .

- Disposal : Neutralize waste with 10% NaOH before incineration to minimize environmental release of nitro byproducts .

Advanced: How can computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electron density and identify reactive sites. The nitro group’s electron-withdrawing effect enhances electrophilic substitution at C5 .

- Molecular Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 protease) to assess binding affinity. Adjust ester groups to improve solubility or target specificity .

Data Contradictions : - Computational predictions may overestimate nitro group stability in vivo; validate with experimental assays (e.g., microsomal stability tests) .

Advanced: What strategies improve the stability of this compound in aqueous drug delivery systems?

Methodological Answer:

- pH-Sensitive Formulations : Incorporate into hydrogels with chitosan crosslinkers, leveraging ester hydrolysis at physiological pH (6.8–7.4) for controlled release .

- Prodrug Design : Mask the carboxylic acid group as a methyl ester to reduce premature hydrolysis. Reactivate via esterase enzymes in target tissues .

Experimental Validation : - Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics. Monitor via HPLC for nitro-to-amine reduction products .

Advanced: How does steric hindrance from the ethoxycarbonyl group influence regioselective reactions in this compound?

Methodological Answer:

- Electrophilic Substitution : The ethoxycarbonyl group at C4 directs incoming electrophiles to C5 or C6 due to steric and electronic effects. Use bulky reagents (e.g., tert-butyl halides) to favor C5 substitution .

- Nucleophilic Attack : The nitro group deactivates the ring, but the ethoxycarbonyl’s electron-withdrawing nature enhances reactivity at ortho/para positions. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .

Contradictions : - Conflicting regioselectivity reported in polar aprotic solvents; confirm with deuterated analogs or isotopic labeling .

Advanced: Can this compound serve as a precursor for photo-responsive materials?

Methodological Answer:

- Photocleavable Linkers : Functionalize with O-nitrobenzyl (ONB) groups to create light-sensitive surfactants or polymers. UV irradiation (365 nm) cleaves the nitro group, releasing active moieties .

- Synthesis : Couple with acrylate monomers via Steglich esterification (DCC/DMAP catalysis) to form photo-degradable hydrogels .

Validation : - Use FTIR to track nitro group disappearance post-irradiation. Quantify release kinetics with fluorescence tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.